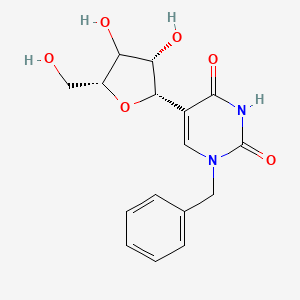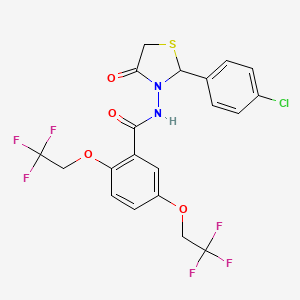
Anticancer agent 147
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 147: is a sophoridine derivative known for its potent anticancer properties. It functions as a ferroptosis inducer, promoting the accumulation of iron ions, reactive oxygen species, and malondialdehyde within cells. This compound has demonstrated significant anti-liver cancer activity in both in vitro and in vivo studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anticancer agent 147 is synthesized through a series of chemical reactions involving sophoridine as the starting material. The synthetic route typically includes steps such as bromination, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 147 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its anticancer activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 147 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and its underlying mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells through ferroptosis.
Medicine: Explored as a potential therapeutic agent for treating liver cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations.
Wirkmechanismus
Anticancer agent 147 exerts its effects by inducing ferroptosis, a form of programmed cell death characterized by the accumulation of iron ions and reactive oxygen species. This leads to oxidative damage and cell death. The compound enhances endoplasmic reticulum stress and upregulates activating transcription factor 3 expression, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A plant-based drug derived from Taxus species, effective against various cancer cell lines.
Baicalein: A flavonoid with anticancer properties, suppressing cell growth and differentiation.
Coumarin Derivatives: Known for their anticancer activity through different mechanisms.
Uniqueness: Anticancer agent 147 is unique due to its specific mechanism of inducing ferroptosis, which distinguishes it from other anticancer agents that primarily induce apoptosis or inhibit cell proliferation. Its ability to enhance endoplasmic reticulum stress and upregulate activating transcription factor 3 expression further sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C32H40BrN3O2 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
methyl 4-[(5R,6R,9R,13S)-7-[[1-[(4-bromophenyl)methyl]indol-3-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1 |
InChI-Schlüssel |
FOCQGOGINGOWMF-NLSFLGDASA-N |
Isomerische SMILES |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@H](CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Kanonische SMILES |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


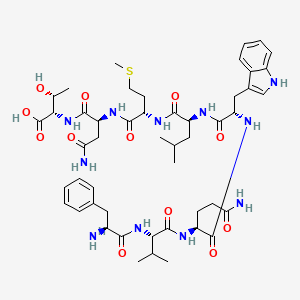
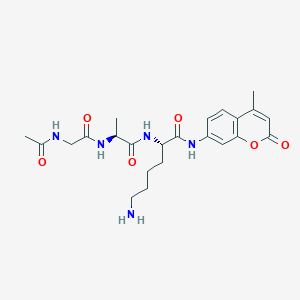
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)

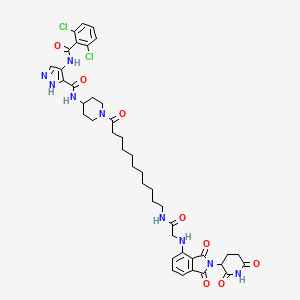
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
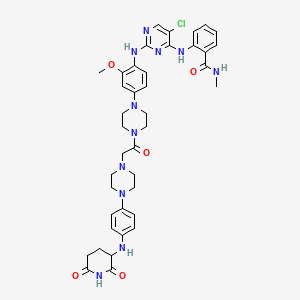
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


